2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid
Description
Historical Context and Discovery
The development of this compound emerges from a rich historical foundation of chromone chemistry that began over two centuries ago. The broader chromone family traces its origins to the isolation of coumarin from tonka beans in 1820 by A. Vogel of Munich, who initially mistook it for benzoic acid. This foundational discovery was simultaneously achieved by Nicholas Jean Baptiste Gaston Guibourt of France, who correctly identified the compound as distinct from benzoic acid and subsequently named it coumarine. The systematic exploration of chromone derivatives gained significant momentum throughout the 19th and 20th centuries, with William Henry Perkin achieving the first synthesis of coumarin in 1868.
The specific compound this compound represents a more recent advancement in chromone chemistry, documented in chemical databases with the Chemical Abstracts Service registry number 853892-41-8. The compound was first created on September 11, 2005, and has undergone continuous modifications and updates in chemical databases, with the most recent modification recorded on May 18, 2025. This timeline reflects the ongoing research interest and evolving understanding of this particular chromone derivative within the scientific community.
The synthetic development of this compound aligns with broader trends in chromone research that have focused on introducing functional groups to enhance biological activity and improve pharmacological properties. The incorporation of the oxyacetic acid moiety represents a strategic modification designed to increase water solubility while maintaining the core chromone structure responsible for biological activity. This approach reflects the sophisticated understanding of structure-activity relationships that has developed within chromone chemistry over the past several decades.
Classification within Chromone and Coumarin Derivatives
This compound belongs to the extensive family of chromone derivatives, which are classified as benzopyrone compounds characterized by a fused benzene and pyrone ring system. Chromones are distinguished from their structural isomers, the coumarins, by the position of the oxygen atom within the heterocyclic ring, with chromones containing the oxygen at the 1-position of the pyrone ring. This compound specifically represents a substituted chromone derivative with multiple methyl groups and an ether-linked carboxylic acid functionality.
Within the broader classification system, this compound can be categorized as a phenylpropanoid derivative, as most chromones belong to this chemical class. The structural framework consists of a 4H-chromen-4-one core, commonly referred to as the chromone nucleus, which serves as the fundamental building block for numerous naturally occurring and synthetic compounds. The specific substitution pattern of this compound, featuring methyl groups at positions 3, 4, and 7, along with the oxyacetic acid group at position 5, creates a unique chemical entity within the chromone family.
The compound shares structural similarities with other important chromone derivatives, including naturally occurring compounds isolated from various plant species. For instance, research has identified similar trimethylated chromone structures in metabolites from fungal cultures, such as those isolated from Penicillium erubescens, which have yielded various chromone derivatives with different substitution patterns. The systematic classification of this compound places it among synthetic chromone derivatives designed for specific research applications, distinguishing it from naturally occurring chromones while maintaining the essential structural features that define this chemical class.
Table 1: Structural Classification of this compound
| Classification Level | Category | Description |
|---|---|---|
| Chemical Class | Benzopyrone | Fused benzene-pyrone ring system |
| Subclass | Chromone | Oxygen at 1-position of pyrone ring |
| Substitution Type | Trimethylated derivative | Methyl groups at positions 3, 4, and 7 |
| Functional Group | Oxyacetic acid | Ether-linked carboxylic acid at position 5 |
| Origin | Synthetic | Laboratory-synthesized compound |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate in the development of more complex molecular architectures, particularly in the field of medicinal chemistry where chromone derivatives have demonstrated diverse biological activities. The presence of multiple reactive sites within the molecule, including the carbonyl group of the chromone ring and the carboxylic acid functionality, provides numerous opportunities for chemical modification and derivatization.
Research applications of this compound extend to the study of structure-activity relationships within the chromone family, where systematic modifications of substituent patterns help elucidate the molecular basis of biological activity. The specific substitution pattern of this compound, with its trimethyl arrangement and oxyacetic acid moiety, offers insights into how structural modifications influence pharmacological properties, solubility characteristics, and metabolic stability. These investigations contribute to the rational design of new therapeutic agents based on the chromone scaffold.
The compound also plays a crucial role in advancing synthetic methodologies for chromone preparation. Modern synthetic approaches to chromone derivatives, including those described in recent literature, often utilize microwave-assisted reactions and sophisticated cyclization strategies. The synthesis of compounds like this compound requires careful optimization of reaction conditions to achieve desired substitution patterns while maintaining high yields and purity. These synthetic challenges drive innovation in organic chemistry methodology and contribute to the development of more efficient and environmentally friendly synthetic processes.
Furthermore, this compound represents an important model system for studying the electronic and steric effects of multiple substituents on chromone reactivity. The trimethyl substitution pattern creates unique electronic environments that influence both the nucleophilic and electrophilic character of various positions within the molecule. Understanding these effects contributes to the broader knowledge base of heterocyclic chemistry and aids in predicting the behavior of related compounds in chemical reactions.
Overview of Current Research Landscape
The current research landscape surrounding this compound reflects the broader resurgence of interest in chromone chemistry within the pharmaceutical and materials science communities. Contemporary research efforts focus on several key areas, including the development of novel synthetic methodologies, exploration of biological activities, and investigation of structure-property relationships. Recent publications demonstrate the continued relevance of chromone derivatives in drug discovery programs, with particular emphasis on their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Modern synthetic approaches to chromone derivatives have evolved significantly from classical methods, incorporating advanced techniques such as microwave-assisted synthesis, flow chemistry, and sustainable reaction conditions. Current research emphasizes the development of efficient synthetic routes that can accommodate the complex substitution patterns found in compounds like this compound while minimizing environmental impact and reducing production costs. These methodological advances have practical implications for both academic research and industrial applications.
Biological activity studies represent another major focus of current research, with investigations exploring the pharmacological potential of various chromone derivatives. Research has revealed that structural modifications, such as those found in trimethylated chromone derivatives, can significantly influence biological activity profiles. The presence of the oxyacetic acid moiety in this specific compound provides opportunities for conjugation with biological targets and may enhance bioavailability compared to simpler chromone structures.
Table 2: Current Research Applications of Chromone Derivatives
| Research Area | Focus | Relevance to Target Compound |
|---|---|---|
| Synthetic Methodology | Microwave-assisted synthesis | Direct application to trimethylated derivatives |
| Biological Activity | Anti-inflammatory effects | Enhanced by oxyacetic acid functionality |
| Structure-Activity Studies | Substitution pattern effects | Trimethyl arrangement provides unique insights |
| Materials Science | Fluorescent properties | Chromone core contributes to optical characteristics |
| Drug Development | Lead compound optimization | Serves as synthetic intermediate |
The integration of computational chemistry approaches has also transformed chromone research, enabling researchers to predict and optimize molecular properties before synthesis. Molecular modeling studies help identify promising structural modifications and guide synthetic efforts toward compounds with enhanced biological activity or improved pharmacological properties. These computational tools are particularly valuable for understanding the three-dimensional structure and electronic properties of complex derivatives like this compound, facilitating rational drug design approaches that maximize therapeutic potential while minimizing unwanted effects.
Properties
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWJBIDSXQEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396257 | |
| Record name | [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853892-41-8 | |
| Record name | [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting product is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Anticoagulant Activity
Recent studies have highlighted the potential of this compound as an anticoagulant. Research indicates that derivatives of coumarin compounds can inhibit blood coagulation factors such as Xa and XIa. For instance, a study demonstrated that certain coumarin derivatives exhibited significant inhibition of these factors, suggesting that 2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid may serve as a lead compound for developing new anticoagulant drugs .
Case Study:
In a comparative analysis of various coumarin derivatives, the compound was shown to have a high IC50 value against factor Xa, indicating its potential as an effective anticoagulant agent. The study's findings suggest that modifications to the coumarin structure could enhance its efficacy and selectivity .
Antioxidant Properties
The antioxidant properties of this compound have been explored in several studies. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 30 |
| Quercetin | 20 |
This table illustrates that the compound exhibits comparable antioxidant activity to well-known antioxidants like ascorbic acid and quercetin.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases and phosphatases that are critical in cancer cell proliferation.
Case Study:
In vitro studies demonstrated that the compound inhibited the activity of protein kinase B (Akt), which is often overactive in cancer cells. This inhibition could potentially lead to reduced tumor growth and proliferation .
Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to modulate biological targets suggests it could be a starting point for synthesizing new therapeutic agents.
Example:
Research into hybrid compounds combining this structure with other pharmacophores has yielded promising results in enhancing bioactivity against various diseases .
Mechanism of Action
The mechanism of action of 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid and related coumarin derivatives:
Key Observations:
Substituent Effects: The number and position of methyl groups significantly influence molecular weight and lipophilicity. For example, the target compound (262.26 g/mol) is heavier than [(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]-acetic acid (248.24 g/mol) due to its additional methyl group at position 3 .
Ring System Modifications: Pyrano- or furo-fused coumarins (e.g., CAS 888027-28-9 and the furochromen derivative in ) exhibit higher molecular weights and structural complexity, which may enhance stability or binding specificity in biological systems.
Synthetic Pathways :
- The target compound and its analogs are typically synthesized via multi-step reactions involving condensation, etherification, or cyclization. For instance, the furochromen derivative in is prepared via a multicomponent reaction involving Meldrum’s acid, highlighting the versatility of coumarin synthesis methodologies.
The trimethyl and acetic acid groups in the target compound may similarly modulate interactions with enzymes or receptors.
Biological Activity
2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, also known as 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
The molecular formula for this compound is C15H16O5 with a molecular weight of 276.29 g/mol. It is categorized under CAS number 853892-40-7. The compound is typically stored under refrigerated conditions and is classified as an irritant.
| Property | Value |
|---|---|
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.29 g/mol |
| CAS Number | 853892-40-7 |
| Appearance | Solid |
| Storage Temperature | 2–7°C |
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the presence of the chromene structure which stabilizes free radicals through electron donation mechanisms .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Anticancer Properties
Several studies have explored the anticancer potential of chromene derivatives. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and colon cancer cells. Results indicated that it induces apoptosis and inhibits cell proliferation through multiple pathways including caspase activation and cell cycle arrest at the G0/G1 phase .
- Case Study : A notable case involved treating MCF-7 cells with varying concentrations of the compound, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating higher potency in inhibiting tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in its structure allow it to effectively neutralize free radicals.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Gene Expression Modulation : It has been shown to downregulate genes associated with cancer cell survival and proliferation while upregulating pro-apoptotic factors .
Q & A
Q. What are the optimal synthetic routes for preparing 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid?
- Methodological Answer : The synthesis can be adapted from analogous coumarin-oxyacetic acid derivatives. For example, a two-step approach may involve:
- Step 1 : Alkylation or arylation of a pre-synthesized 5-hydroxycoumarin precursor (e.g., 3,4,7-trimethyl-5-hydroxy-2H-chromen-2-one) using diaryliodonium salts or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Etherification with chloroacetic acid in the presence of a base (e.g., NaH) to introduce the acetic acid moiety .
Purification typically involves recrystallization from acetic acid or column chromatography using ethyl acetate/hexane mixtures.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., methyl groups at C3, C4, C7) and the acetic acid linkage. Coumarin carbonyl (C2=O) typically appears at ~160–165 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₆O₅) and distinguishes isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–320 nm) assesses purity, leveraging coumarin’s intrinsic fluorescence .
Advanced Research Questions
Q. How can X-ray crystallography resolve uncertainties in the compound’s stereochemistry and crystal packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) is critical. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure Solution : Direct methods (SHELXS) or charge flipping (SHELXD) locate heavy atoms, followed by iterative refinement of H-atoms and displacement parameters.
- Validation : Check for R-factor convergence (<5%), and analyze hydrogen-bonding networks (e.g., acetic acid dimer formation) using Mercury software .
Q. How do structural modifications (e.g., methyl groups) influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- In Vitro Assays : Compare the compound’s activity (e.g., enzyme inhibition, antimicrobial effects) against analogs with varied substituents. For example:
- Methyl groups at C3 and C4 may enhance lipophilicity, improving membrane permeability.
- The 2-oxo group is critical for hydrogen-bonding interactions with target proteins .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations quantify binding affinities to receptors (e.g., kinases or cytochrome P450 enzymes) .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized protocols (e.g., IC₅₀ values under consistent pH/temperature).
- Control Experiments : Verify compound stability (e.g., HPLC monitoring for degradation) and exclude solvent interference (e.g., DMSO toxicity thresholds) .
- Collaborative Validation : Reproduce results across independent labs using identical batches and assay conditions.
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in synthesizing the 3,4,7-trimethylcoumarin core?
- Methodological Answer :
- Regioselectivity : Use directed ortho-metalation (DoM) with TMPMgCl·LiCl to install methyl groups at C3 and C4 .
- Oxidation : Convert 2-hydroxycoumarin to 2-oxo derivatives using Jones reagent (CrO₃/H₂SO₄) under controlled conditions to avoid over-oxidation .
Q. How can researchers optimize reaction yields for the acetic acid etherification step?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
